2',3'-Dibromo-6'-fluorophenacyl bromide

描述

Chemical Identity and Structural Characteristics

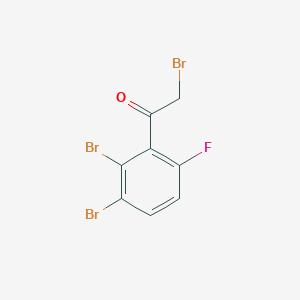

2',3'-Dibromo-6'-fluorophenacyl bromide (CAS: 1803716-34-8) is a halogenated aromatic compound with the molecular formula C₈H₄Br₃FO and a molecular weight of 374.83 g/mol . Its structure consists of a phenyl ring substituted with bromine atoms at the 2' and 3' positions, a fluorine atom at the 6' position, and a bromoacetyl group (-COCH₂Br) attached to the aromatic core. The compound’s SMILES notation is C1=CC(=C(C(=C1C(=O)CBr)Br)Br)F , which highlights the spatial arrangement of substituents.

The electron-withdrawing effects of the bromine and fluorine atoms significantly influence the compound’s electronic distribution, enhancing the electrophilicity of the carbonyl carbon. This property makes it reactive in nucleophilic substitution and cross-coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Br₃FO |

| Molecular Weight | 374.83 g/mol |

| IUPAC Name | 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone |

| Substituent Positions | 2' Br, 3' Br, 6' F, COCH₂Br |

Historical Development and Discovery

The compound belongs to the broader class of phenacyl bromides, first reported in 1871 with the synthesis of unsubstituted phenacyl bromide. The development of halogenated derivatives like this compound emerged in the late 20th century, driven by the need for specialized alkylating agents in organic synthesis and medicinal chemistry. Advances in regioselective bromination and fluorination techniques enabled the precise introduction of halogens at specific positions on the aromatic ring, optimizing reactivity for applications in drug discovery and material science.

Nomenclature and Classification in Organic Chemistry

The compound is systematically named using IUPAC rules :

- The parent structure is ethanone (ketone group).

- The phenyl ring is numbered to prioritize the lowest possible locants for substituents, resulting in 2,3-dibromo-6-fluorophenyl .

- The bromoacetyl group is denoted as 2-bromoethan-1-one .

It is classified as:

Position in Halogenated Phenacyl Compound Family

Within the halogenated phenacyl bromide family, this compound is distinguished by its unique substitution pattern :

- Comparison to isomers :

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| This compound | 2' Br, 3' Br, 6' F | High electrophilicity at carbonyl |

| 2',4'-Dibromo-6'-fluorophenacyl bromide | 2' Br, 4' Br, 6' F | Moderate steric hindrance |

| 2',6'-Dibromo-4'-fluorophenacyl bromide | 2' Br, 6' Br, 4' F | Enhanced para-fluorine directing effects |

The ortho- and meta-bromine substituents in this compound create steric and electronic effects that favor reactions at the carbonyl group, making it a versatile intermediate for synthesizing heterocycles and fluorinated pharmaceuticals. Its fluorinated analog, p-fluorophenacyl bromide (CAS: 403-29-2), lacks multiple bromines and is less reactive in alkylation reactions.

属性

IUPAC Name |

2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJYQTPKEBVYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination Procedure

- Step 1: Dissolve the phenacyl precursor in an anhydrous organic solvent under inert atmosphere.

- Step 2: Add bromine slowly at low temperature (0–5 °C) to control the regioselectivity.

- Step 3: Use a catalyst (Fe or AlBr3) to facilitate electrophilic aromatic substitution, targeting the 2' and 3' positions.

- Step 4: Stir the reaction mixture for several hours (typically 4–12 h) to ensure complete bromination.

- Step 5: Quench the reaction with a reducing agent or aqueous sodium bisulfite to remove excess bromine.

- Step 6: Isolate the dibromo intermediate by extraction and purification (e.g., recrystallization or column chromatography).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or acetic acid | Anhydrous, inert atmosphere recommended |

| Temperature | 0–5 °C during bromination | Controls regioselectivity and prevents side reactions |

| Reaction Time | 4–12 hours | Longer times may increase yield but risk over-bromination |

| Catalyst | Fe, AlBr3, or FeBr3 | Enhances electrophilic bromination |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Workup | Quenching with sodium bisulfite, extraction | Removes excess bromine and impurities |

Research Findings and Analytical Data

- Yield: Typical yields for the dibrominated fluorophenacyl bromide range from 60% to 85%, depending on reaction scale and purification methods.

- Purity: Achieved through recrystallization or chromatographic techniques; purity confirmed by NMR, mass spectrometry, and elemental analysis.

- Reactivity: The presence of fluorine increases the electrophilicity of the carbonyl carbon, facilitating further nucleophilic substitutions.

- Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place away from light.

Summary Table of Preparation Routes

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Starting material | Phenacyl bromide or 6'-fluoroacetophenone | Commercially available or synthesized precursor | Base structure for halogenation |

| 2. Bromination | Electrophilic aromatic substitution | Br2, Fe/AlBr3 catalyst, DCM, 0–5 °C | 2',3'-Dibromo intermediate |

| 3. Fluorination | Electrophilic fluorination (if needed) | Selectfluor or equivalent, mild conditions | Introduction of 6'-fluoro substituent |

| 4. Purification | Extraction, recrystallization, chromatography | Solvent systems depending on impurities | Pure this compound |

Additional Notes

- The order of halogenation (fluorination before bromination or vice versa) can affect regioselectivity and yield.

- Use of continuous flow reactors in industrial settings can improve reproducibility and scale-up efficiency.

- Strict control of temperature and reagent addition rate is critical to avoid polybromination or unwanted side products.

- The compound's reactive bromine sites make it a versatile intermediate for further functionalization in organic synthesis.

化学反应分析

Types of Reactions: 2’,3’-Dibromo-6’-fluorophenacyl bromide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding phenacyl alcohol.

Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

- **Ox

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

生物活性

2',3'-Dibromo-6'-fluorophenacyl bromide is a halogenated organic compound with the molecular formula C₈H₄Br₃FO. Its unique structural characteristics, including the presence of two bromine atoms and one fluorine atom, enhance its reactivity and potential biological activity. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and its implications in scientific research.

The compound is a derivative of phenacyl bromide, notable for its specific substitution pattern that influences its chemical behavior. The halogenated structure potentially enhances interactions with biological targets, making it a candidate for various biochemical studies.

Research indicates that this compound interacts with several biomolecules, including enzymes and proteins. Key interactions include:

- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as tryptophan hydroxylase, which is crucial for serotonin biosynthesis. This inhibition can lead to altered serotonin levels in biological systems.

- Cell Signaling Modulation : It affects protein kinase C pathways, influencing downstream signaling events and gene expression related to inflammation and cell survival.

Cellular Effects

The biological activity of this compound manifests in various cellular contexts:

- Neuronal Cells : It influences neurotransmitter release and synaptic plasticity, potentially impacting neurological functions.

- Cancer Cells : The compound exhibits anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis in cancerous cells.

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The compound forms covalent bonds with nucleophilic sites on target proteins, leading to functional modifications that alter enzymatic activity.

- Gene Expression Regulation : By modulating transcription factors such as nuclear factor kappa B (NF-kB), it influences the expression of genes involved in inflammatory responses and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Levels : In vitro experiments demonstrated that treatment with the compound resulted in significant changes in serotonin levels, suggesting potential applications in mood disorders.

- Cancer Research : Research indicated that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis. This effect was dose-dependent, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-fluorophenacyl bromide | Similar structure but lacks additional bromines | Fewer halogen substitutions |

| 2',6'-Dichloro-3'-fluorophenacyl bromide | Chlorine instead of bromine at certain positions | Different halogen type affects reactivity |

| 2,3'-Dibromo-4'-fluoroacetophenone | Another brominated and fluorinated derivative | Different substitution pattern alters properties |

This table illustrates how the specific substitution pattern of this compound enhances its potential for diverse applications compared to other compounds.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of halogenated phenacyl bromides are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogues:

Key Observations:

Fluorine at the 6' position (vs. 5' or 4') may enhance electron-withdrawing effects, stabilizing intermediates in coupling reactions .

Halogen Diversity :

- The chloro-fluoro-bromo hybrid (CAS 63529-30-6) demonstrates how chlorine substitution alters solubility and reactivity. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability but improve solubility in polar solvents .

Radiopharmaceutical Relevance: While p-[18F]fluorophenacyl bromide is used in PET imaging for protein labeling , the dibromo-fluoro analogues’ heavier bromine atoms could limit their utility in radiolabeling due to isotopic interference but may enhance stability in non-radioactive applications.

Supplier Landscape and Availability

This scarcity reflects synthetic complexity and specialized demand.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2',3'-Dibromo-6'-fluorophenacyl bromide?

- Methodology :

- Stepwise Bromination : Start with 6'-fluorophenacyl bromide and introduce bromine at the 2' and 3' positions using HBr in the presence of an oxidizing agent (e.g., H₂O₂). Monitor reaction progress via TLC and confirm completion using ¹H/¹³C NMR to track bromine incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Multinuclear NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons and bromine-induced deshielding. ¹⁹F NMR confirms fluorine retention at the 6' position .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (expected m/z: ~307.8 [M+H]⁺) and isotopic patterns for bromine .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in dichloromethane/hexane .

Q. What are the stability considerations for long-term storage?

- Storage Protocol :

- Store under inert atmosphere (argon) at -20°C to prevent debromination or hydrolysis.

- Monitor degradation via periodic ¹H NMR (look for new peaks at δ 4.5–5.0 ppm, indicative of hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How to resolve discrepancies in reported bromination efficiencies for similar haloacetophenones?

- Contradiction Analysis :

- Parameter Optimization : Vary solvents (e.g., DCM vs. acetic acid) and catalyst systems (e.g., FeBr₃ vs. AlBr₃) to assess yield differences. Use GC-MS to identify byproducts (e.g., mono-brominated intermediates) .

- Computational Insights : Apply density functional theory (DFT) to model bromination transition states. Compare activation energies for 2' vs. 3' bromination to explain regioselectivity .

Q. What strategies mitigate unexpected byproduct formation during synthesis?

- Troubleshooting :

- Reaction Monitoring : Use in situ IR spectroscopy to detect intermediates (e.g., carbonyl shifts at ~1700 cm⁻¹).

- Byproduct Identification : Isolate side products via prep-HPLC and characterize using 2D NMR (COSY, HSQC) . For example, over-bromination at the 4' position can occur if reaction time exceeds 12 hours .

Q. How to design a reaction mechanism for bromine substitution in fluorinated aryl systems?

- Mechanistic Study :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to determine rate-limiting steps.

- Computational Modeling : Use Gaussian 16 to simulate intermediates and transition states. Validate with experimental Eyring plots derived from temperature-dependent kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。